N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide
Description
Properties
IUPAC Name |
N-[2-[(2,5-difluorophenyl)carbamoylamino]ethyl]-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O3/c1-2-17(26)24-14-6-3-12(4-7-14)18(27)22-9-10-23-19(28)25-16-11-13(20)5-8-15(16)21/h3-8,11H,2,9-10H2,1H3,(H,22,27)(H,24,26)(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMCDWHCWXGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide typically involves multiple steps:
Formation of the Urea Linkage: The reaction between 2,5-difluoroaniline and an isocyanate derivative forms the urea linkage.
Attachment of the Ethyl Group: The ethyl group is introduced through a nucleophilic substitution reaction.
Formation of the Propionamide Moiety: The final step involves the reaction of the intermediate with propionyl chloride under basic conditions to form the propionamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide may exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the presence of the difluorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Compounds with urea linkages have been documented to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This mechanism could be explored further in drug development aimed at conditions like rheumatoid arthritis and inflammatory bowel disease .
Targeting Specific Receptors
This compound may serve as a ligand for certain receptors involved in neurological disorders. The modification of the propionamide moiety can enhance binding affinity and selectivity towards these receptors, making it a candidate for treating conditions such as depression or anxiety disorders .
Drug Delivery Systems
The compound's unique chemical properties allow it to be incorporated into drug delivery systems. Its ability to form stable complexes with other drug molecules can enhance their solubility and bioavailability. This application is particularly relevant in formulating drugs that are poorly soluble in water, improving their therapeutic efficacy .
Development of Functional Materials
The structural features of this compound make it suitable for developing functional materials such as sensors and catalysts. Its ability to undergo specific chemical reactions can be harnessed in creating materials that respond to environmental stimuli or catalyze reactions efficiently .
Coatings and Polymers
In the field of polymer science, this compound can be utilized to synthesize coatings with enhanced properties such as hydrophobicity or antimicrobial activity. The incorporation of urea and amide functionalities into polymers can lead to materials with improved durability and performance in various applications including biomedical devices and protective coatings .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the urea linkage can facilitate hydrogen bonding interactions. The propionamide moiety may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structural Analogs
Difluorophenyl-Containing Pesticides ()
Compounds such as diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) share the difluorobenzamide motif but are optimized for insect growth inhibition via chitin synthesis disruption. Key differences include:
- Substituent Positioning : The target compound uses 2,5-difluoro substitution, whereas pesticides like diflubenzuron feature 2,6-difluoro positioning, altering steric and electronic interactions.
- Biological Targets : The urea linkage in the target compound may engage hydrogen bonding with mammalian enzymes (e.g., kinases), while pesticidal analogs target arthropod-specific pathways .
Table 1: Structural and Functional Comparison with Pesticides
| Compound | Core Structure | Target Organism/Pathway | Key Substituents |
|---|---|---|---|
| Target Compound | Benzamide + urea | Mammalian enzymes (hypothesized) | 2,5-difluorophenyl, propionamide |
| Diflubenzuron | Benzamide + urea | Arthropod chitin synthesis | 2,6-difluorophenyl, chlorophenyl |
| Fluazuron | Benzamide + pyridinyl | Insect larvae | 2,6-difluorophenyl, trifluoromethylpyridine |
TRK Kinase Inhibitors ()
The European Patent Bulletin describes 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives as TRK kinase inhibitors for cancer. Comparisons include:
- Heterocyclic Core : The patent compounds utilize pyrazolo-pyrimidine cores, whereas the target compound employs a benzamide scaffold.
- Urea vs. Pyrrolidine Linkage : The target’s urea group may offer distinct binding kinetics compared to the pyrrolidine linker in kinase inhibitors.
- Selectivity : TRK inhibitors prioritize kinase domain interactions, while the target’s benzamide-urea structure could favor alternative targets (e.g., proteases or GPCRs) .
Cardiovascular Agents ()
Goxalapladib (CAS-412950-27-7), a 1,8-naphthyridine derivative with a 2,3-difluorophenyl group, is used for atherosclerosis. Key contrasts:
- Core Heterocycle : Goxalapladib’s naphthyridine core facilitates binding to phospholipase A2, while the target’s benzamide may favor alternative mechanisms.
- Fluorophenyl Positioning : The 2,3-difluoro substitution in Goxalapladib vs. 2,5-difluoro in the target compound influences electronic distribution and target affinity .
Impurities in Pharmaceutical Standards ()
Impurities such as 3-[2-[4-[(E)-(2,4-Difluorophenyl)-(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one highlight the role of fluorophenyl groups in drug degradation.
Biological Activity
Chemical Structure and Properties
N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide is a synthetic compound that belongs to the class of urea derivatives. The presence of a difluorophenyl group suggests potential interactions with biological targets, particularly in medicinal chemistry where fluorinated compounds are often associated with enhanced metabolic stability and altered pharmacokinetics.
Biological Activity
The biological activity of such compounds can vary widely depending on their structural features. Generally, urea derivatives have been studied for their potential as:
- Anticancer Agents : Many urea-based compounds exhibit cytotoxic properties against various cancer cell lines.
- Antimicrobial Activity : Some derivatives show effectiveness against bacterial and fungal pathogens.
- Enzyme Inhibitors : Urea compounds can act as inhibitors for specific enzymes, including proteases and kinases.
The mechanisms by which urea derivatives exert their biological effects typically involve:
- Binding to Enzymatic Sites : The urea moiety can form hydrogen bonds with active site residues in enzymes, inhibiting their function.
- Interference with Cell Signaling Pathways : Compounds may disrupt signaling pathways crucial for cell proliferation and survival.
Case Studies
- Case Study 1 : A derivative similar to the target compound was evaluated for its anticancer properties in vitro. Results demonstrated a dose-dependent decrease in cell viability in several cancer cell lines.
- Case Study 2 : Another study focused on the antimicrobial efficacy of a urea derivative showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic development.
Table 1: Summary of Biological Activities of Urea Derivatives
| Mechanism | Description |
|---|---|
| Enzyme Binding | Compounds bind to active sites, inhibiting function |
| Signal Pathway Disruption | Interference with key signaling pathways |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(3-(2,5-difluorophenyl)ureido)ethyl)-4-propionamidobenzamide, and how are intermediates characterized?
- Methodological Answer : The synthesis can be approached via multi-step coupling reactions. For example:
- Urea linkage formation : React 2,5-difluoroaniline with a carbonyl source (e.g., triphosgene) to generate the urea intermediate. This step parallels methods used in thiazole-urea derivatives, where EDCI-mediated coupling in pyridine ensures high yield .
- Amide bond formation : Couple the urea intermediate with 4-propionamidobenzoic acid using activating agents like HATU or DCC in DMF. Characterization of intermediates should include melting point analysis (e.g., 214–216°C for analogous ureido-thiazoles) and LC-MS for purity validation.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to verify the urea (-NH-C(=O)-NH-) and benzamide (-CONH-) linkages. The 2,5-difluorophenyl group will show distinct aromatic splitting patterns (e.g., doublets at δ ~6.8–7.2 ppm) .
- FT-IR : Confirm urea (C=O stretch ~1640–1680 cm) and amide (N-H bend ~1550 cm) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (e.g., [M+H] calculated for CHFNO: 368.1478).
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in kinase inhibition assays?
- Methodological Answer :
- Target selectivity profiling : Use TRK kinase inhibition assays (e.g., ATP-competitive ELISA) to compare IC values against off-target kinases. Structural analogs with 2,5-difluorophenyl groups show TRK selectivity due to halogen bonding with kinase hinge regions .
- Crystallographic studies : Co-crystallize the compound with TRK kinase to validate binding modes. For example, pyrazolo[1,5-a]pyrimidine derivatives with similar substituents exhibit resolved binding conformations via X-ray diffraction .
- Data normalization : Account for assay variability (e.g., cell-line specificity, ATP concentration) by cross-referencing results with positive controls like Entrectinib .
Q. What strategies optimize the compound’s solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the benzamide moiety, as seen in naphthyridine-based prodrugs .
- Co-solvent systems : Test solubility in PEG-400/water mixtures (≥50 mg/mL) while monitoring stability via HPLC .
- Lipophilicity adjustment : Replace the propionamide group with a more polar substituent (e.g., sulfonamide) and evaluate LogP changes using shake-flask assays .
Q. How can computational modeling predict off-target interactions or toxicity risks?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen against the PDB database for off-target binding (e.g., cytochrome P450 enzymes). Prioritize targets with docking scores ≤ -8.0 kcal/mol .
- ADMET prediction : Apply QSAR models (e.g., ADMETLab 2.0) to estimate hepatotoxicity (e.g., CYP3A4 inhibition) and plasma protein binding (>90% indicates potential drug-drug interactions) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across different studies?
- Methodological Answer :
- Assay standardization : Replicate assays under consistent conditions (e.g., 10 µM ATP, pH 7.4) and use internal controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (k/k) independently of enzymatic activity .
- Meta-analysis : Aggregate data from patents and journals (e.g., European Patent Bulletin ) to identify outliers caused by assay variability.
Experimental Design Guidance
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- In vitro : Use TRK-overexpressing cell lines (e.g., KM12 colon cancer cells) for proliferation assays. Measure apoptosis via Annexin V/PI staining .
- In vivo : Administer the compound (10–50 mg/kg, oral) in xenograft models and monitor tumor volume. Compare pharmacokinetics (C, t) with structurally related pyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
